[4-(Dimethylamino)phenyl](2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)phenylmethanone is a chemical compound with the molecular formula C₁₅H₁₄INO and a molecular weight of 351.18 g/mol . It is primarily used as a reagent in chemical synthesis . The compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an iodophenyl group through a methanone linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-iodobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: Alcohols are the primary products.
Scientific Research Applications
4-(Dimethylamino)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can engage in halogen bonding . These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Dimethylamino)phenylmethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to other similar compounds . The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable reagent in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C15H14INO |
---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(2-iodophenyl)methanone |
InChI |
InChI=1S/C15H14INO/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3 |
InChI Key |
OFPQOVFTJFJMLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.